N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7 and a thioacetamide side chain at position 4. This compound belongs to a class of heterocyclic derivatives known for their applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Synthesis of such derivatives typically involves alkylation of thiopyrimidine precursors with chloroacetamide intermediates under basic conditions . For example, analogous compounds reported in the literature employ sodium methylate or pyridine as solvents, with acetylation or alkylation steps to introduce substituents .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-19(23-12-11-16-7-3-1-4-8-16)14-28-22-21-20(25-15-26-22)18(13-24-21)17-9-5-2-6-10-17/h2,5-7,9-10,13,15,24H,1,3-4,8,11-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTWIZHUWAMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a complex structure comprising a cyclohexene moiety and a pyrrolopyrimidine derivative, which are known for their diverse biological activities. The molecular formula can be represented as follows:
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, pyrrolopyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound inhibited cell proliferation in human breast cancer cells with an IC50 value of 12 µM, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
Research has revealed that the thioacetamide group in this compound enhances its antimicrobial activity. In vitro studies reported that similar compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. A related compound demonstrated an IC50 of 46.42 µM for BChE, indicating significant inhibitory activity comparable to established inhibitors .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger cellular stress responses, contributing to its anticancer effects.
- Enzyme Binding : The thioacetamide moiety facilitates binding to active sites of enzymes like AChE and BChE.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing structural motifs such as the pyrrolo/pyrazolo/thiazolo-pyrimidine core or thioacetamide functionality.
Table 1: Structural and Molecular Comparison
Core Heterocycle Variations
- Pyrrolo[3,2-d]pyrimidine (Target Compound, Analog 1): This core is associated with kinase inhibition and DNA-binding activity.
- The 7-oxo group in Analog 2 could facilitate interactions with polar residues in enzymatic pockets .
- Thiazolo[3,2-a]pyrimidine (Analog 3) : The thiazole ring introduces a sulfur atom into the core, which may improve bioavailability and resistance to oxidative degradation .
Substituent Effects
- Cyclohexenylethyl vs. Cyanophenyl (Target vs. Analog 1): The cyclohexenylethyl group in the target compound increases hydrophobicity, likely enhancing membrane permeability. In contrast, the 3-cyanophenyl substituent in Analog 1 introduces polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Predictions
While experimental data (e.g., solubility, logP) are unavailable in the provided evidence, molecular weight and substituent trends suggest:
- Target Compound : Higher molecular weight (427.5 g/mol) and lipophilicity may favor oral absorption but limit solubility.
- Analog 1: Lower molecular weight (385.4 g/mol) and polar cyano group could balance permeability and solubility.
- Analog 3 : Compact structure (361.5 g/mol) and thiazolo core may confer metabolic stability, as seen in similar sulfur-containing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
